2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
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Overview
Description
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Benzylsulfanyl Group: This step often involves the nucleophilic substitution of a suitable leaving group with benzylthiol.
Attachment of the 4-Methylphenoxy Group: This can be done through etherification reactions using 4-methylphenol and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine
- 2-(Benzylsulfanyl)-4-(4-chlorophenoxy)thieno[3,2-d]pyrimidine
- 2-(Benzylsulfanyl)-4-(4-fluorophenoxy)thieno[3,2-d]pyrimidine
Uniqueness
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall properties compared to similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-14-7-9-16(10-8-14)23-19-18-17(11-12-24-18)21-20(22-19)25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYDHYAAXJYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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